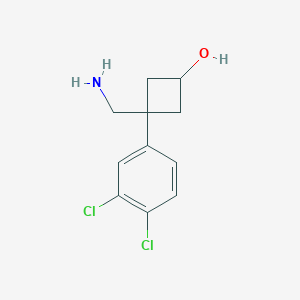
3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol is a synthetic organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Dichlorophenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for drug development, particularly in designing molecules with specific biological activities.
Materials Science: As a building block for polymers or other advanced materials.
Biological Research: Studying its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol would depend on its specific applications. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the dichloro substitution, which may affect its reactivity and biological activity.
3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol: Contains a single chlorine atom, potentially altering its chemical properties.
Uniqueness
The presence of the 3,4-dichlorophenyl group in 3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol may confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.
Propiedades
Fórmula molecular |
C11H13Cl2NO |
|---|---|
Peso molecular |
246.13 g/mol |
Nombre IUPAC |
3-(aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-2-1-7(3-10(9)13)11(6-14)4-8(15)5-11/h1-3,8,15H,4-6,14H2 |
Clave InChI |
FURLQQMVVHNXSH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(CN)C2=CC(=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


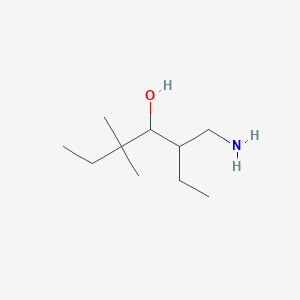

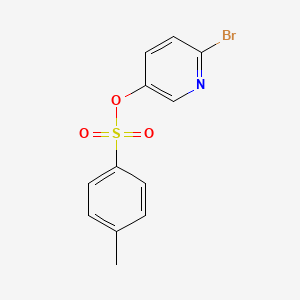
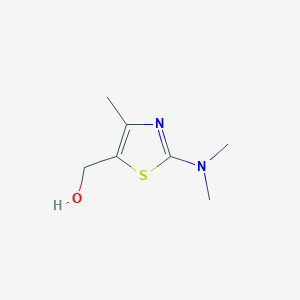


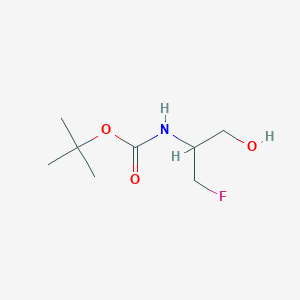
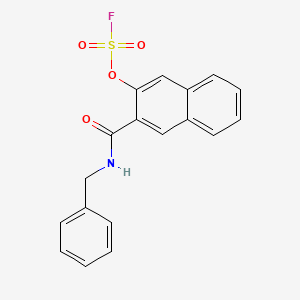

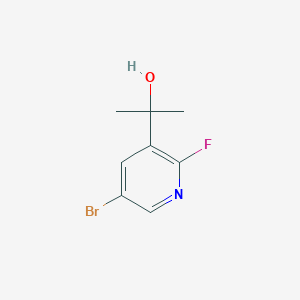
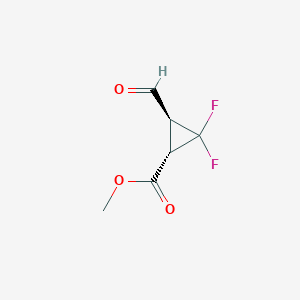

![Tert-butyl 3-(hydroxymethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13556355.png)

